
4-bromo-3-(isopropoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-3-(isopropoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole is a chemical compound that has garnered significant attention in the scientific community. This compound is a pyrazole derivative that possesses a unique chemical structure that makes it an ideal candidate for scientific research.
Wirkmechanismus
The mechanism of action of 4-bromo-3-(isopropoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole is not fully understood. However, studies have shown that it interacts with specific receptors in the body, leading to various physiological effects. It has been found to possess anti-inflammatory, analgesic, and antipyretic properties, making it a potential candidate for the treatment of inflammation-related diseases.
Biochemical and Physiological Effects:
4-bromo-3-(isopropoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole has been found to possess various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, which are responsible for the development of inflammation-related diseases. It has also been found to possess antioxidant properties, which can protect the body from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-bromo-3-(isopropoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole in lab experiments are its well-established synthesis method, its unique chemical structure, and its potential use in the development of new drugs. However, the limitations of using this compound in lab experiments are its potential toxicity and its limited availability.
Zukünftige Richtungen
There are several future directions for the research on 4-bromo-3-(isopropoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole. One direction is the further investigation of its mechanism of action and its potential use in the treatment of inflammation-related diseases. Another direction is the exploration of its potential use in the development of new drugs for the treatment of various diseases. Additionally, the toxicity of this compound needs to be further investigated to ensure its safety for use in humans.
Conclusion:
In conclusion, 4-bromo-3-(isopropoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole is a chemical compound that has significant potential for scientific research. Its well-established synthesis method, unique chemical structure, and various pharmacological properties make it an ideal candidate for the development of new drugs. Further research is needed to fully understand its mechanism of action and potential use in the treatment of various diseases.
Synthesemethoden
The synthesis of 4-bromo-3-(isopropoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole involves the reaction of 4-bromo-3-nitropyrazole with isopropyl alcohol and 2,2,2-trifluoroethylamine in the presence of a catalyst. The reaction is carried out at a specific temperature and pressure to obtain the desired product. The synthesis method is well-established and has been optimized for maximum yield.
Wissenschaftliche Forschungsanwendungen
The unique chemical structure of 4-bromo-3-(isopropoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole makes it an ideal candidate for scientific research. This compound has been extensively studied for its potential use in the development of new drugs. It has been found to possess various pharmacological properties that make it a promising candidate for the treatment of various diseases.
Eigenschaften
IUPAC Name |
4-bromo-3-(propan-2-yloxymethyl)-1-(2,2,2-trifluoroethyl)pyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrF3N2O/c1-6(2)16-4-8-7(10)3-15(14-8)5-9(11,12)13/h3,6H,4-5H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPNFPZGFOMQRQW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCC1=NN(C=C1Br)CC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrF3N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-3-(isopropoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

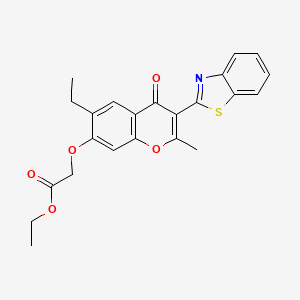
![4-[2-(2-Azabicyclo[2.2.1]heptan-2-yl)-2-oxoethoxy]benzaldehyde](/img/structure/B2391109.png)
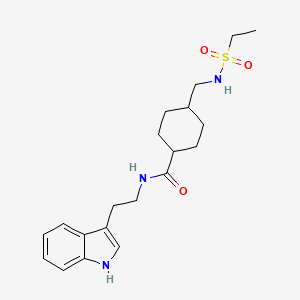
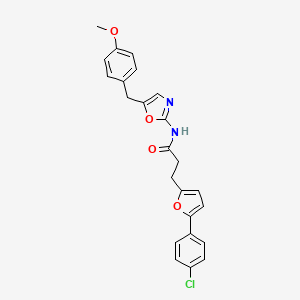
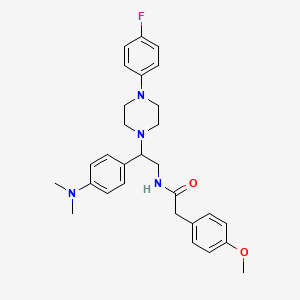
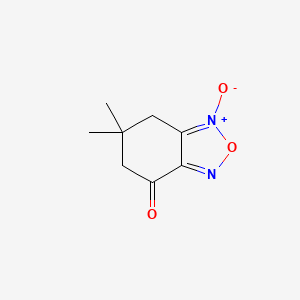
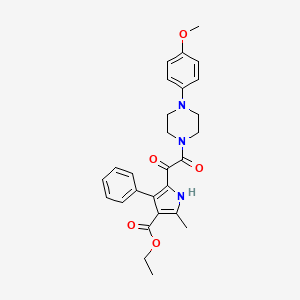
![N-{[3,5-dichloro-2-(difluoromethoxy)phenyl]methyl}but-2-ynamide](/img/structure/B2391120.png)

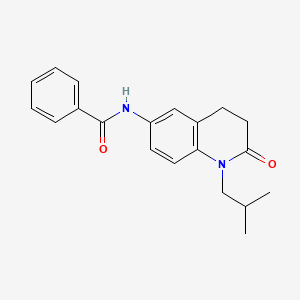
![2-Chloro-1-[3-(3,5-dimethylpyrazol-1-yl)azetidin-1-yl]propan-1-one](/img/structure/B2391125.png)
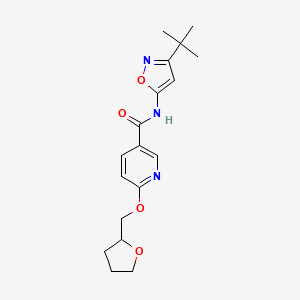
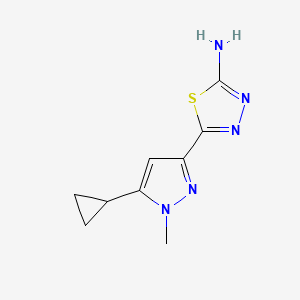
![1,3,6,7-tetramethyl-8-(2-((4-methylbenzyl)oxy)phenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2391130.png)